

Application Notes and Protocols for the Quantification of (S)-N-Formylsarcosine

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Compound of Interest

Compound Name: (S)-N-Formylsarcosine

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Introduction

(S)-N-Formylsarcosine, a derivative of the alkylating agent melphalan, is a compound of interest in drug development. Accurate and precise quantification of this analyte in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies. Due to the limited availability of direct analytical methods for **(S)-N-Formylsarcosine**, this document provides detailed protocols adapted from validated methods for the structurally similar and parent compound, melphalan. The methodologies presented here, primarily based on Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), offer high sensitivity and selectivity for the quantification of such compounds in plasma.

Two primary analytical strategies are detailed: a rapid method involving protein precipitation followed by reversed-phase LC-MS/MS, and an alternative method utilizing solid-phase extraction with hydrophilic interaction chromatography (HILIC) LC-MS/MS. These notes provide comprehensive experimental protocols, performance data, and visual workflows to guide researchers in establishing a robust analytical method for **(S)-N-Formylsarcosine**.

Quantitative Data Summary

The following tables summarize the performance characteristics of analogous LC-MS/MS methods for melphalan, which can be considered as target performance metrics for a method adapted for **(S)-N-Formylsarcosine**.

Table 1: Performance of Protein Precipitation with Reversed-Phase LC-MS/MS Method

Parameter	Value	Reference
Linearity Range	1 - 500 ng/mL	[1] [2]
Lower Limit of Quantification (LLOQ)	1 ng/mL	[1] [2]
Intra-day Precision (%CV)	< 10%	[1] [2]
Inter-day Precision (%CV)	< 10%	[1] [2]
Accuracy (% Bias)	Within $\pm 10\%$	[1] [2]

Table 2: Performance of Solid-Phase Extraction with HILIC-LC-MS/MS Method

Parameter	Value	Reference
Linearity Range	25 - 2000 ng/mL	[1] [2]
Lower Limit of Quantification (LLOQ)	25 ng/mL	[1] [2]
Intra-day Precision (%CV)	< 10%	[1] [2]
Inter-day Precision (%CV)	< 10%	[1] [2]
Accuracy (% Bias)	Within $\pm 10\%$	[1] [2]

Experimental Protocols

Protocol 1: Protein Precipitation and Reversed-Phase LC-MS/MS

This method is designed for rapid sample preparation and analysis, suitable for high-throughput screening.

1. Materials and Reagents:

- **(S)-N-Formylsarcosine** reference standard

- Stable isotope-labeled internal standard (e.g., **(S)-N-Formylsarcosine-d8**)
- Human plasma (K2EDTA)
- Methanol (HPLC grade, cold)
- Acetonitrile (HPLC grade)
- Formic acid (LC-MS grade)
- Water (LC-MS grade)

2. Sample Preparation:

- Thaw plasma samples on ice.
- To 100 µL of plasma, add 50 µL of internal standard working solution (e.g., 100 ng/mL in methanol).
- Vortex briefly to mix.
- Add 500 µL of cold methanol to precipitate proteins.[3]
- Vortex for 1 minute.
- Centrifuge at 13,000 x g for 10 minutes at 4°C.[3]
- Transfer the supernatant to a clean tube or 96-well plate.
- Evaporate the solvent under a stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of mobile phase A.

3. LC-MS/MS Conditions:

- LC System: UHPLC system
- Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: 0.1% Formic acid in acetonitrile
- Flow Rate: 0.4 mL/min
- Injection Volume: 5 μ L
- Gradient:
 - 0-0.5 min: 5% B
 - 0.5-3.0 min: 5% to 95% B
 - 3.0-4.0 min: 95% B
 - 4.0-4.1 min: 95% to 5% B
 - 4.1-5.0 min: 5% B
- Mass Spectrometer: Triple quadrupole mass spectrometer
- Ionization Mode: Positive Electrospray Ionization (ESI+)
- MRM Transitions (Hypothetical for **(S)-N-Formylsarcosine**):
 - Analyte: Precursor ion > Product ion (e.g., based on the structure of **(S)-N-Formylsarcosine**)
 - Internal Standard: Precursor ion > Product ion

Table 3: Hypothetical MRM Transitions for **(S)-N-Formylsarcosine**

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
(S)-N-Formylsarcosine	[M+H] ⁺	Fragment 1	Optimize
[M+H] ⁺	Fragment 2 (Qualifier)	Optimize	
(S)-N-Formylsarcosine-d8 (IS)	[M+H] ⁺	Fragment 1	Optimize

Note: The exact m/z values need to be determined by direct infusion of the reference standards. For melphalan, a common transition is m/z 305.1 → 287.7.[\[4\]](#)

Protocol 2: Solid-Phase Extraction and HILIC-LC-MS/MS

This method provides cleaner extracts and is suitable for separating polar compounds, which may be beneficial for **(S)-N-Formylsarcosine** and its potential metabolites.

1. Materials and Reagents:

- **(S)-N-Formylsarcosine** reference standard
- Stable isotope-labeled internal standard
- Human plasma (K2EDTA)
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Formic acid (LC-MS grade)
- Water (LC-MS grade)
- Oasis MAX solid-phase extraction cartridges

2. Sample Preparation:

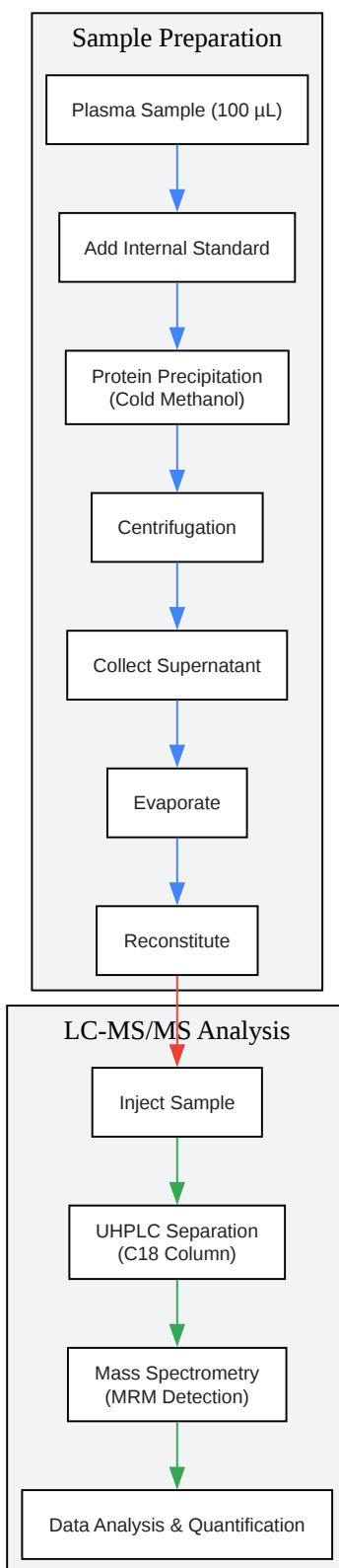
- Thaw plasma samples on ice.
- To 200 μ L of plasma, add 30 μ L of internal standard working solution.[3]
- Condition an Oasis MAX SPE cartridge with 1 mL of methanol followed by 1 mL of water.[3]
- Load the plasma sample onto the SPE cartridge.
- Wash the cartridge with 1 mL of water.
- Elute the analyte with 1 mL of methanol containing 2% formic acid.
- Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μ L of mobile phase (e.g., 95% acetonitrile with 0.1% formic acid).

3. HILIC-LC-MS/MS Conditions:

- LC System: UHPLC system
- Column: HILIC column (e.g., 2.1 x 100 mm, 1.7 μ m)
- Mobile Phase A: 10 mM Ammonium formate with 0.1% formic acid in water
- Mobile Phase B: 0.1% Formic acid in acetonitrile
- Flow Rate: 0.3 mL/min
- Injection Volume: 5 μ L
- Gradient:
 - 0-1.0 min: 95% B
 - 1.0-5.0 min: 95% to 50% B
 - 5.0-6.0 min: 50% B

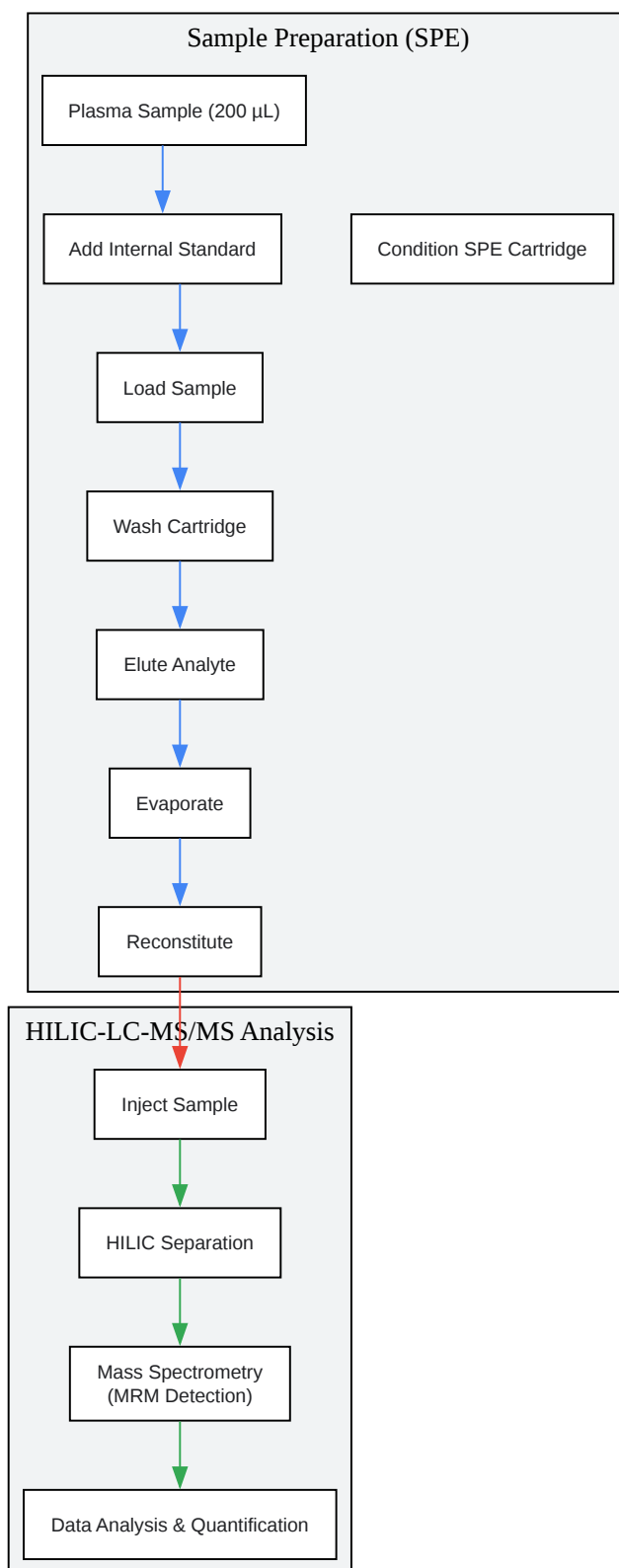
- 6.0-6.1 min: 50% to 95% B
- 6.1-8.0 min: 95% B
- Mass Spectrometer: Triple quadrupole mass spectrometer
- Ionization Mode: Positive Electrospray Ionization (ESI+)
- MRM Transitions: As described in Protocol 1.

Visualizations



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Caption: Workflow for Protein Precipitation LC-MS/MS.



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Caption: Workflow for Solid-Phase Extraction HILIC-LC-MS/MS.

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